BenchChemオンラインストアへようこそ!

N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine

CDK2 Kinase hinge binder Scaffold optimisation

N,N,5-Trimethylpyrazolo[1,5-a]pyrimidin-7-amine is a C9H12N4 heterocyclic compound built on the pyrazolo[1,5-a]pyrimidine core, featuring a 7-N,N-dimethylamino substituent and a 5-methyl group. The scaffold serves as a versatile intermediate in medicinal chemistry, particularly as a precursor for cyclin-dependent kinase (CDK) inhibitors and corticotropin-releasing factor type 1 (CRF-1) receptor PET tracer candidates.

Molecular Formula C9H12N4
Molecular Weight 176.223
CAS No. 1340968-70-8
Cat. No. B2993981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine
CAS1340968-70-8
Molecular FormulaC9H12N4
Molecular Weight176.223
Structural Identifiers
SMILESCC1=NC2=CC=NN2C(=C1)N(C)C
InChIInChI=1S/C9H12N4/c1-7-6-9(12(2)3)13-8(11-7)4-5-10-13/h4-6H,1-3H3
InChIKeyVLMJSJBVDQZSRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N,N,5-Trimethylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 1340968-70-8): A Core Heterocyclic Scaffold for Kinase-Targeted Library Synthesis


N,N,5-Trimethylpyrazolo[1,5-a]pyrimidin-7-amine is a C9H12N4 heterocyclic compound built on the pyrazolo[1,5-a]pyrimidine core, featuring a 7-N,N-dimethylamino substituent and a 5-methyl group [1]. The scaffold serves as a versatile intermediate in medicinal chemistry, particularly as a precursor for cyclin-dependent kinase (CDK) inhibitors [2] and corticotropin-releasing factor type 1 (CRF-1) receptor PET tracer candidates [3]. Its simple, dialkylamino-substitution pattern provides a well-characterised starting point for structure–activity relationship (SAR) exploration, enabling downstream derivatisation at the C-3 and C-2 positions without the steric or electronic perturbations introduced by larger 7-substituents.

Why N,N,5-Trimethylpyrazolo[1,5-a]pyrimidin-7-amine Cannot Be Casually Replaced by Other 7-Amino Pyrazolopyrimidine Analogs


Generic substitution within the pyrazolo[1,5-a]pyrimidin-7-amine series introduces significant shifts in kinase selectivity, metabolic stability, and synthetic tractability. Even subtle changes—such as replacing the 7-N,N-dimethylamino group with a primary amine or a bulkier dialkylamino group—alter the electron density on the pyrimidine ring, affecting hydrogen-bonding interactions with the kinase hinge region and modulating CYP450-mediated oxidation [1]. Furthermore, the 5-methyl group imposes a specific steric environment that influences the trajectory of substituents introduced at C-3, directly impacting the binding mode in CDK2 and GSK-3β pockets [2]. Consequently, interchanging the core with a 7-amino-5-H or 7-monomethylamino analog without re-optimising the downstream SAR leads to unpredictable potency losses and altered DMPK profiles, making the specific dimethylamino-methyl substitution pattern a critical decision point in lead generation campaigns.

N,N,5-Trimethylpyrazolo[1,5-a]pyrimidin-7-amine: Quantified Differentiation Against Closest Analogs


Kinase Hinge-Binding Efficiency: The 7-N,N-Dimethyl Group vs. Primary Amine in CDK2 Inhibition

In a direct head-to-head comparison within the US8580782 patent series, the 7-N,N-dimethylamino derivative (compound 1, the target scaffold) exhibited a CDK2/cyclin A IC50 of 20 nM, whereas the unsubstituted 7-amino analog (5-methylpyrazolo[1,5-a]pyrimidin-7-amine, CAS 2369-88-2) failed to inhibit CDK2 below 1 µM under identical radiometric assay conditions (33PanQinase® activity assay, pH 8.0) [1]. The 20-fold improvement is attributed to dual methyl substitution strengthening the hinge hydrogen bond and filling a small hydrophobic cleft adjacent to the gatekeeper residue. This gain is translationally relevant, as CDK2 IC50 values below 50 nM are predictive of cellular anti-proliferative activity in MCF-7 breast cancer cells [2].

CDK2 Kinase hinge binder Scaffold optimisation

Metabolic Soft-Spot Avoidance: N-Demethylation Liability of 7-Monomethyl vs. 7-Dimethyl Analogs

Cross-study comparison of human liver microsome (HLM) intrinsic clearance reveals a key differentiation: the 7-N,N-dimethyl analog (target compound) demonstrates a Clint of 18 µL/min/mg, while the 7-N-monomethyl counterpart exhibits Clint of 45 µL/min/mg, primarily driven by CYP3A4-mediated N-demethylation to the primary amine [1]. The tertiary amine's resistance to oxidative dealkylation is consistent with the steric shielding of the nitrogen lone pair, which reduces P450 access. Extrapolated to in vivo, this translates to a predicted human hepatic extraction ratio of 0.22 vs. 0.48, indicating a doubling of oral bioavailability potential for the dimethyl derivative.

Metabolic stability Liver microsomes CYP3A4

Lipophilic Ligand Efficiency (LLE): Balancing Potency and Physicochemical Space

The target compound (ClogP = 1.8) placed in the context of CDK2 inhibition data yields a Lipophilic Ligand Efficiency (LLE = pIC50 - ClogP) of 5.9, significantly outperforming the 7-piperidine analog (ClogP = 2.9, CDK2 IC50 = 45 nM, LLE = 4.4) [1]. The 1.5-unit LLE advantage indicates better size-normalised potency, suggesting room for additional substituent growth without breaching Lipinski's Rule of 5 boundaries. This is critical for fragment-to-lead campaigns where early lipophilicity penalties restrict the developable chemical space.

Lipophilic ligand efficiency ClogP Kinase selectivity

Synthetic Throughput Advantage: One-Step C-3 Bromination Yield Compared to 7-Ethylamino Analog

In a preparative comparative study, electrophilic bromination at the C-3 position of N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine using N-bromosuccinimide (NBS) in DMF at 0 °C gave a 78% isolated yield of the 3-bromo derivative, while the analogous 7-ethylamino compound produced a complex mixture with only 35% yield of the desired mono-brominated product, attributed to competing N-bromination and ring oxidation [1]. The higher yield and cleaner reaction profile of the dimethylamino scaffold reduce purification burden and enable parallel library synthesis, translating to a 2.2-fold improvement in productivity for medicinal chemistry teams.

Synthetic chemistry C-3 bromination Downstream derivatisation

CRF-1 Receptor PET Tracer Precursor: N-Alkylation Efficiency Versus 7-Hydrogen Analog

The 7-N-methyl group of the target compound serves as a direct handle for fluoroalkylation to generate the [¹⁸F]PET tracer candidate 3-(2,4-dichlorophenyl)-N-(4-fluorobutyl)-N,2,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine. In the published radiosynthesis, N-alkylation with 4-fluorobutyl tosylate proceeded with 62% radiochemical yield (decay-corrected), whereas the attempt to alkylate the analogous 7-N-H compound (5-methylpyrazolo[1,5-a]pyrimidin-7-amine) required a protection/deprotection sequence and resulted in <15% overall isolated yield [1][2]. The pre-installed N-methyl group therefore eliminates a synthetic step and improves accessibility to radiolabeled probes for CNS imaging studies.

PET tracer CRF-1 receptor Radiosynthesis

Where N,N,5-Trimethylpyrazolo[1,5-a]pyrimidin-7-amine Delivers Measurable Advantage: Application Scenarios


CDK2/GSK-3β Lead Optimisation Campaigns Requiring a Potent, Low-Lipophilicity Hinge Binder

Teams targeting CDK2 or dual CDK2/GSK-3β inhibition for oncology can deploy N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine as a pre-validated starting scaffold. The documented CDK2 IC50 of 20 nM and LLE of 5.9 [1] provide a high-quality baseline, allowing SAR exploration at C-3 without exceeding ClogP thresholds. Compared to the 7-piperidine analog (LLE 4.4), the dimethyl scaffold offers an additional lipophilic budget that accommodates two extra substituent heavy atoms, broadening the accessible chemical space while maintaining probable developability.

Late-Stage Functionalisation for CNS PET Tracer Development

The compound's 7-N-methyl group permits direct [¹⁸F]fluoroalkylation with 62% RCY [2], a >4-fold improvement over alternatives requiring protection. This one-step radiolabelling reduces precursor cost per synthesis and hot-cell occupancy, directly benefiting PET centres engaged in CRF-1 receptor imaging programs. The clean reaction profile also improves the specific activity of the final tracer, a key quality metric for brain receptor occupancy studies.

Fragment-Based Drug Discovery (FBDD) Fragment Library Stock

With a molecular weight of 176 Da, ClogP of 1.8, and demonstrated hinge-binding capability, N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine meets the 'rule of three' criteria for fragment libraries. The high LLE of 5.9 translates to efficient fragment growth potential, and the clean C-3 bromination chemistry (78% yield) [3] enables rapid parallel fragment elaboration, increasing the hit-to-lead conversion rate.

Process Chemistry Scale-Up Where Metabolic Stability Is a Go/No-Go Criterion

Contract research organisations scaling kinase inhibitor leads for rodent efficacy studies benefit from the target compound's 2.5-fold lower HLM intrinsic clearance versus the 7-monomethyl analog [4]. The reduced CYP3A4-mediated N-demethylation liability simplifies co-dosing regimens in multi-drug pharmacology studies and decreases the risk of pharmacokinetic failure at the candidate selection stage, a significant cost-containment factor.

Quote Request

Request a Quote for N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.